molecular formula C13H18N4O3 B11741680 Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Cat. No.: B11741680
M. Wt: 278.31 g/mol
InChI Key: SARALIBROBXNDE-UHFFFAOYSA-N
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Description

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine is a chemical compound with the molecular formula C13H18N4O3. It is known for its unique structure, which includes a methoxy group, a nitrophenyl group, and a piperazine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine can be compared with other similar compounds, such as:

    2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-({[(4-Methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine

InChI

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SARALIBROBXNDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Origin of Product

United States

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